molecular formula C12H20N2O B13481870 5-[(Diethylamino)methyl]-2-methoxyaniline

5-[(Diethylamino)methyl]-2-methoxyaniline

Cat. No.: B13481870
M. Wt: 208.30 g/mol
InChI Key: JZAYHNPCECPREX-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]-2-methoxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diethylamino group attached to a methyl group, which is further connected to a methoxyaniline structure

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

5-(diethylaminomethyl)-2-methoxyaniline

InChI

InChI=1S/C12H20N2O/c1-4-14(5-2)9-10-6-7-12(15-3)11(13)8-10/h6-8H,4-5,9,13H2,1-3H3

InChI Key

JZAYHNPCECPREX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diethylamino)methyl]-2-methoxyaniline typically involves the Mannich reaction, where a secondary amine (diethylamine), formaldehyde, and 2-methoxyaniline are reacted together. The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions to facilitate the formation of the Mannich base.

Industrial Production Methods

In an industrial setting, the production of 5-[(Diethylamino)methyl]-2-methoxyaniline can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(Diethylamino)methyl]-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

5-[(Diethylamino)methyl]-2-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylaniline: Similar structure but lacks the methoxy group.

    2-Methoxyaniline: Similar structure but lacks the diethylamino group.

    N,N-Dimethylaniline: Similar structure but has methyl groups instead of ethyl groups.

Uniqueness

5-[(Diethylamino)methyl]-2-methoxyaniline is unique due to the presence of both the diethylamino and methoxy groups, which confer distinct chemical and biological properties

Biological Activity

5-[(Diethylamino)methyl]-2-methoxyaniline, also known as a derivative of aniline, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H17N2O
  • Molecular Weight : 205.28 g/mol
  • CAS Number : 101-89-8

The compound features a methoxy group and a diethylamino substituent, which are critical for its biological activity. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.

The biological activity of 5-[(Diethylamino)methyl]-2-methoxyaniline is primarily attributed to its ability to interact with various enzymes and receptors in the body. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it can inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression by modifying chromatin structure.
  • Protein-Ligand Interactions : The diethylamino group enhances the compound's affinity for binding sites on proteins, potentially disrupting normal cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Biological Activity Assays

Recent studies have evaluated the biological activity of 5-[(Diethylamino)methyl]-2-methoxyaniline using various assays:

Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antibiotic development .

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on human cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa (cervical carcinoma)120
A549 (lung carcinoma)150

These results indicate that 5-[(Diethylamino)methyl]-2-methoxyaniline has moderate antiproliferative effects on cancer cells, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls, suggesting the compound's potential efficacy in cancer therapy .
  • Inhibition of HDACs : Research indicated that 5-[(Diethylamino)methyl]-2-methoxyaniline selectively inhibits HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism is crucial for its antitumor effects and highlights its role in epigenetic modulation .

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